2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes a bromohexyl group attached to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-bromohexanol with isoindole-1,3-dione under specific conditions. One common method includes the use of pyridinium p-toluenesulfonate as a catalyst in anhydrous dichloromethane . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The isoindole dione core can interact with various enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(6-bromohexyloxy)tetrahydro-2H-pyran: This compound has a similar bromohexyl group but a different core structure, leading to different chemical properties and applications.
6-bromo-1-hexanol: This simpler compound lacks the isoindole dione core but shares the bromohexyl group, making it useful for similar substitution reactions.
Uniqueness
2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the bromohexyl group and the isoindole dione core. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(6-bromohexoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRBRIWMJSLLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395921 |
Source
|
Record name | STK370782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92296-02-1 |
Source
|
Record name | STK370782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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